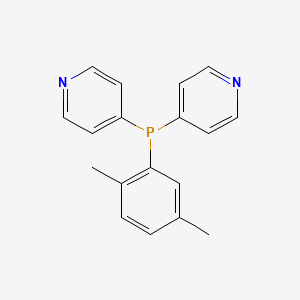

(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

625856-30-6 |

|---|---|

Molekularformel |

C18H17N2P |

Molekulargewicht |

292.3 g/mol |

IUPAC-Name |

(2,5-dimethylphenyl)-dipyridin-4-ylphosphane |

InChI |

InChI=1S/C18H17N2P/c1-14-3-4-15(2)18(13-14)21(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h3-13H,1-2H3 |

InChI-Schlüssel |

NJRRTRRVMJUSJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)P(C2=CC=NC=C2)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,5-Dimethylphenyl)bis(4-pyridyl)phosphin umfasst typischerweise die Reaktion von 2,5-Dimethylphenylphosphin mit 4-Brompyridin unter geeigneten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kalium-tert-Butylat in einem Lösungsmittel wie Tetrahydrofuran (THF) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Organophosphinverbindungen umfassen häufig ähnliche Synthesewege, werden aber für größere Mengen skaliert. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

(2,5-Dimethylphenyl)bis(4-pyridyl)phosphin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Das Phosphinzentrum kann oxidiert werden, um Phosphinoxide zu bilden.

Substitution: Die Pyridylgruppen können an Substitutionsreaktionen teilnehmen, wie zum Beispiel nukleophile aromatische Substitution.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-Butylat (KOtBu) werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Das Hauptprodukt ist das entsprechende Phosphinoxid.

Substitution: Abhängig von den eingeführten Substituenten können verschiedene substituierte Pyridylderivate gebildet werden.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Cross-Coupling Reactions

One of the primary applications of (2,5-Dimethylphenyl)bis(4-pyridyl)phosphine is in cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are crucial for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in organic synthesis.

- Suzuki-Miyaura Coupling : The ligand has been shown to facilitate the coupling of aryl bromides and chlorides with phenylboronic acid. For example, in a study using palladium catalysts with this compound, yields of over 90% were achieved for various substrates within a short reaction time .

- Buchwald-Hartwig Amination : The ligand also demonstrates effectiveness in the Buchwald-Hartwig amination of aryl halides with amines. In experimental setups, it has been reported that this ligand allows for high yields and selectivity in challenging substrates .

Table 1: Summary of Coupling Reactions Using this compound

| Reaction Type | Substrate Type | Yield (%) | Time (h) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide + Phenylboronic Acid | 92 | 2.5 |

| Buchwald-Hartwig | Aryl halide + Amine | >99 | <10 |

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have investigated the cytotoxic properties of phosphine ligands, including this compound. Research indicates that phosphine derivatives can exhibit significant anticancer activity through mechanisms involving apoptosis induction in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound showed promising results against several cancer cell lines, suggesting potential applications in developing new anticancer agents .

Materials Science

3.1. Coordination Chemistry

The unique electronic properties of this compound make it an attractive candidate for coordination with transition metals. This coordination can lead to the development of new materials with tailored properties.

Wirkmechanismus

The mechanism of action of (2,5-Dimethylphenyl)bis(4-pyridyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The phosphine ligand can donate electron density to the metal center, enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphine Compounds

Substituent Positioning and Steric Effects

The 2,5-dimethylphenyl group in the target compound contrasts with 3,5-dimethylphenyl substituents in ligands like bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0) . The 2,5-dimethyl configuration creates adjacent methyl groups on the aromatic ring, leading to increased steric hindrance near the phosphorus center compared to the symmetrically spaced 3,5-dimethylphenyl groups. For example, in Ir(I)-catalyzed asymmetric hydrogenation, steric bulk from 3,5-dimethylphenyl groups in phosphine ligands improved enantioselectivity (81.4% ee) . The 2,5-dimethyl variant could impose distinct spatial constraints, possibly favoring alternative reaction pathways.

Electronic Properties

- Pyridyl vs. Phenyl Groups: The 4-pyridyl substituents in the target ligand are electron-withdrawing due to the nitrogen atom’s electronegativity, contrasting with purely electron-donating methylphenyl groups in bis(3,5-dimethylphenyl)phosphine.

- Methyl Substituents : Both 2,5- and 3,5-dimethylphenyl groups donate electrons via methyl substituents, but the 2,5 configuration may introduce localized electronic effects due to closer proximity of the methyl groups to the phosphorus atom.

Structural and Functional Data Table

Research Findings and Implications

- Substituent Position-Specific Activity : Evidence from photosynthetic inhibition studies (e.g., N-(2,5-dimethylphenyl)carboxamides ) highlights how substituent positioning (2,5 vs. 3,5) affects biological activity. Analogously, in phosphine ligands, 2,5-dimethylphenyl groups may disrupt π-π stacking in crystal lattices compared to 3,5-dimethylphenyl derivatives, as seen in Mn(II) coordination polymers with interlayer spacings of 3.628 Å .

Biologische Aktivität

(2,5-Dimethylphenyl)bis(4-pyridyl)phosphine is a phosphine compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and efficacy against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, while showing limited effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Streptococcus faecalis | 20 µg/mL |

| Escherichia coli | >100 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL |

The structure-activity relationship studies indicate that modifications to the phosphine ligand can significantly influence antibacterial efficacy, with certain structural features enhancing activity against specific bacterial strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including human liver cancer (Hep-G2) cells.

Table 2: Anticancer Activity Against Hep-G2 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 31.12 ± 1.57 |

| Control (Doxorubicin) | 0.5 |

The compound induces apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization. Flow cytometric analyses have demonstrated that treatment with this phosphine leads to significant morphological changes indicative of apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key signaling pathways:

- Mitochondrial Targeting : The compound appears to induce mitochondrial-mediated apoptosis by disrupting mitochondrial function and promoting ROS accumulation.

- Cell Cycle Arrest : Studies have indicated that this phosphine can cause cell cycle arrest in the G2/M phase in various cancer cell lines, contributing to its anticancer effects .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study 1 : A study involving Hep-G2 cells demonstrated that treatment with this phosphine resulted in a dose-dependent decrease in cell viability and induced apoptosis via the intrinsic pathway.

- Study 2 : In an animal model of bacterial infection, administration of this compound significantly reduced bacterial load compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.